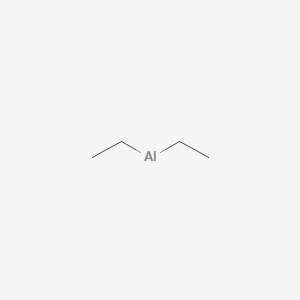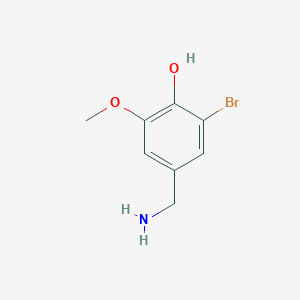
Bromure de trihexyltétradécylammonium
Vue d'ensemble
Description
Trihexyltetradecylammonium bromide is a quaternary ammonium compound with the chemical formula C32H68BrN. It is known for its surfactant properties and is used in various industrial and research applications. The compound is characterized by its long alkyl chains, which contribute to its hydrophobic nature.
Applications De Recherche Scientifique
Trihexyltetradecylammonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the preparation of biological samples for electron microscopy due to its ability to fix and stain cellular structures.
Industry: Trihexyltetradecylammonium bromide is used in the formulation of detergents, emulsifiers, and antistatic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trihexyltetradecylammonium bromide can be synthesized through a quaternization reaction. This involves the reaction of trihexylamine with tetradecyl bromide in an organic solvent such as acetonitrile or toluene. The reaction is typically carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of trihexyltetradecylammonium bromide follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and reaction time to maximize yield. The purification process may involve multiple steps, including filtration, washing, and drying, to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Trihexyltetradecylammonium bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in ion exchange reactions, where the bromide ion is replaced by other anions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include silver nitrate (AgNO3) and sodium hydroxide (NaOH). These reactions are typically carried out in aqueous or alcoholic solutions at room temperature.
Ion Exchange Reactions: Reagents such as potassium chloride (KCl) or sodium sulfate (Na2SO4) are used to replace the bromide ion with chloride or sulfate ions, respectively.
Major Products
The major products of these reactions depend on the reagents used. For example, reacting trihexyltetradecylammonium bromide with silver nitrate will produce trihexyltetradecylammonium nitrate and silver bromide as a precipitate.
Mécanisme D'action
The mechanism of action of trihexyltetradecylammonium bromide is primarily based on its surfactant properties. The long alkyl chains interact with hydrophobic surfaces, while the quaternary ammonium group interacts with hydrophilic surfaces. This dual interaction allows the compound to reduce surface tension and stabilize emulsions. In biological systems, it can disrupt cell membranes, leading to cell lysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetradecyltrihexylphosphonium bromide
- Benzyldodecyldimethylammonium bromide
- Tetraheptylammonium bromide
Uniqueness
Trihexyltetradecylammonium bromide is unique due to its specific combination of long alkyl chains and a quaternary ammonium group. This structure provides it with superior surfactant properties compared to similar compounds. Additionally, its ability to participate in ion exchange reactions makes it versatile for various applications.
Propriétés
IUPAC Name |
trihexyl(tetradecyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H68N.BrH/c1-5-9-13-17-18-19-20-21-22-23-24-28-32-33(29-25-14-10-6-2,30-26-15-11-7-3)31-27-16-12-8-4;/h5-32H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAADFDOGNWGAHE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H68BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583382 | |
| Record name | N,N,N-Trihexyltetradecan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
950183-48-9 | |
| Record name | N,N,N-Trihexyltetradecan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]piperazine-1-carboxylate](/img/structure/B1628416.png)


![2-Benzo[1,3]dioxol-5-ylamino-nicotinic acid](/img/structure/B1628420.png)


